molecular formula C9H9N3O B15236771 6-(1-Methyl-1H-pyrrol-2-YL)pyridazin-3(2H)-one

6-(1-Methyl-1H-pyrrol-2-YL)pyridazin-3(2H)-one

Cat. No.: B15236771
M. Wt: 175.19 g/mol
InChI Key: DYJNLRPQDZUXSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(1-Methyl-1H-pyrrol-2-YL)pyridazin-3(2H)-one is a heterocyclic compound that features a pyridazine ring fused with a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-Methyl-1H-pyrrol-2-YL)pyridazin-3(2H)-one typically involves the reaction of pyridazine derivatives with pyrrole derivatives under specific conditions. One common method involves the Suzuki coupling reaction, where 3-bromo-6-(thiophen-2-yl)pyridazine is reacted with pyrrole-boronic acid in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Suzuki coupling reaction to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-(1-Methyl-1H-pyrrol-2-YL)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridazine ring to a dihydropyridazine derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridazine or pyrrole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens (for electrophilic substitution) or organometallic compounds (for nucleophilic substitution) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

6-(1-Methyl-1H-pyrrol-2-YL)pyridazin-3(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(1-Methyl-1H-pyrrol-2-YL)pyridazin-3(2H)-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-(Thiophen-2-yl)pyridazin-3(2H)-one: Similar structure but with a thiophene ring instead of a pyrrole ring.

    6-(Phenyl)pyridazin-3(2H)-one: Contains a phenyl ring instead of a pyrrole ring.

Uniqueness

6-(1-Methyl-1H-pyrrol-2-YL)pyridazin-3(2H)-one is unique due to the presence of both a pyridazine and a pyrrole ring, which can confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in scientific research and industry.

Properties

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

IUPAC Name

3-(1-methylpyrrol-2-yl)-1H-pyridazin-6-one

InChI

InChI=1S/C9H9N3O/c1-12-6-2-3-8(12)7-4-5-9(13)11-10-7/h2-6H,1H3,(H,11,13)

InChI Key

DYJNLRPQDZUXSK-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1C2=NNC(=O)C=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.